molecular formula C12H14F3NO2 B12804832 p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol CAS No. 70783-45-8

p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol

Cat. No.: B12804832
CAS No.: 70783-45-8
M. Wt: 261.24 g/mol
InChI Key: XYMJLTSIWLKJAR-UHFFFAOYSA-N
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Description

p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol: is a heterocyclic organic compound with the molecular formula C12H14F3NO2. It is characterized by the presence of a morpholine ring, a trifluoromethyl group, and a benzyl alcohol moiety. This compound is primarily used in research and experimental applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol typically involves the reaction of p-morpholino-benzaldehyde with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is then subjected to reduction using a reducing agent like sodium borohydride to yield the desired alcohol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The morpholine ring can interact with various biological targets, potentially leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • p-Morpholino-alpha-(trifluoromethyl)benzaldehyde
  • p-Morpholino-alpha-(trifluoromethyl)benzoic acid
  • p-Morpholino-alpha-(trifluoromethyl)benzyl alkane

Uniqueness

p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol is unique due to the combination of its morpholine ring, trifluoromethyl group, and benzyl alcohol moiety. This combination imparts distinct chemical and physical properties, such as enhanced lipophilicity and reactivity, making it valuable for various research and industrial applications .

Properties

CAS No.

70783-45-8

Molecular Formula

C12H14F3NO2

Molecular Weight

261.24 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-morpholin-4-ylphenyl)ethanol

InChI

InChI=1S/C12H14F3NO2/c13-12(14,15)11(17)9-1-3-10(4-2-9)16-5-7-18-8-6-16/h1-4,11,17H,5-8H2

InChI Key

XYMJLTSIWLKJAR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(C(F)(F)F)O

Origin of Product

United States

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